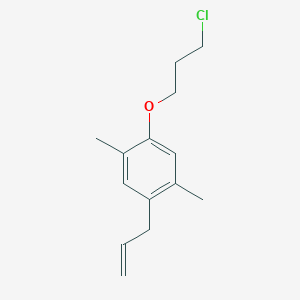

1-(3-Chloropropoxy)-2,5-dimethyl-4-(prop-2-en-1-yl)benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-Chloropropoxy)-2,5-dimethyl-4-(prop-2-en-1-yl)benzene is an organic compound with a complex structure that includes a benzene ring substituted with chloropropoxy, dimethyl, and prop-2-en-1-yl groups

作用機序

Target of Action

The primary targets of 1-Allyl-4-(3-chloropropoxy)-2,5-dimethylbenzene are insect odorant binding proteins and acetylcholinesterase . These proteins play a crucial role in the sensory perception and nervous system function of insects .

Mode of Action

This compound interacts with its targets by forming stable complexes . The interaction with the insect odorant binding proteins likely interferes with the insect’s ability to detect odors, while the interaction with acetylcholinesterase could disrupt the normal function of the insect’s nervous system .

Biochemical Pathways

Given its targets, it is likely that it impacts theolfactory signaling pathways and cholinergic neurotransmission in insects .

Result of Action

The molecular and cellular effects of this compound’s action result in diminished insecticide activity . Certain derivatives of this compound have been synthesized that are significantly active and less toxic to human cells than the naturally-derived starting materials .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, nanoencapsulation in liposomes of egg phosphatidylcholine/cholesterol has been shown to affect the release rate of the compound . The encapsulation method can impact the encapsulation efficiency and the release rate, which in turn can influence the compound’s efficacy .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloropropoxy)-2,5-dimethyl-4-(prop-2-en-1-yl)benzene typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dimethyl-4-(prop-2-en-1-yl)phenol and 3-chloropropyl chloride.

Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as potassium carbonate is used to deprotonate the phenol, facilitating the nucleophilic substitution reaction with 3-chloropropyl chloride.

Reaction Mechanism: The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of the 3-chloropropyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

化学反応の分析

Types of Reactions

1-(3-Chloropropoxy)-2,5-dimethyl-4-(prop-2-en-1-yl)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alcohols or alkanes.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chloropropoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst

Substitution: Amines, thiols, potassium carbonate (K2CO3)

Major Products

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols, alkanes

Substitution: Amines, thiols derivatives

科学的研究の応用

1-(3-Chloropropoxy)-2,5-dimethyl-4-(prop-2-en-1-yl)benzene has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

Industry: Used in the production of specialty chemicals and materials with specific properties.

類似化合物との比較

Similar Compounds

- 1-(3-Chloropropoxy)-4-fluoro-2-(prop-2-en-1-yl)benzene

- Prop-2-en-1-yl 6-chloro-1-[4-(3-chloropropoxy)phenyl]-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-2-carboxylate

Uniqueness

1-(3-Chloropropoxy)-2,5-dimethyl-4-(prop-2-en-1-yl)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

生物活性

1-(3-Chloropropoxy)-2,5-dimethyl-4-(prop-2-en-1-yl)benzene, also known by its CAS number 132354139, is a synthetic organic compound with potential applications in pharmacology and biochemistry. This article delves into its biological activity, summarizing relevant research findings, case studies, and implications for future studies.

- Molecular Formula : C14H19ClO

- Molecular Weight : 240.76 g/mol

- Structure : The compound features a benzene ring substituted with a chloropropoxy group and an allyl group, which may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly its antibacterial and cytotoxic properties.

Antibacterial Activity

Studies have indicated that compounds similar to this compound exhibit significant antibacterial effects. For instance:

- Minimum Inhibitory Concentration (MIC) : Compounds with similar structures have shown MIC values ranging from 25 to 50 µg/ml against various bacterial strains including Vibrio cholerae and Enterococcus faecalis .

Cytotoxicity Studies

Preliminary cytotoxicity assessments suggest that the compound may exhibit varying levels of toxicity towards human cells. Notably:

- Cell Line Studies : In vitro studies using human lymphocyte models have indicated potential cytotoxic effects, necessitating further investigation into the compound's safety profile .

Case Studies and Research Findings

The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:

- Reactive Oxygen Species (ROS) : Similar compounds have been noted to interact with ROS, potentially leading to oxidative stress in bacterial cells .

- Enzyme Inhibition : The presence of functional groups in the compound may allow it to inhibit key enzymes involved in bacterial metabolism.

Future Directions

Further research is essential to fully understand the biological implications of this compound. Key areas for future investigation include:

- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.

- Mechanistic Studies : To elucidate the precise pathways through which this compound exerts its biological effects.

- Safety Profiling : Comprehensive toxicological assessments to establish safe dosage ranges for potential therapeutic applications.

特性

IUPAC Name |

1-(3-chloropropoxy)-2,5-dimethyl-4-prop-2-enylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClO/c1-4-6-13-9-12(3)14(10-11(13)2)16-8-5-7-15/h4,9-10H,1,5-8H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJUPKSOJHJLENT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OCCCCl)C)CC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。